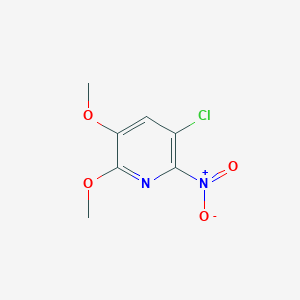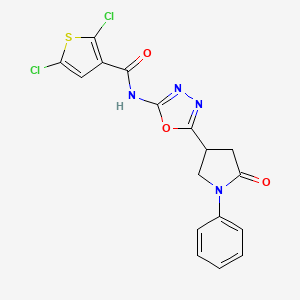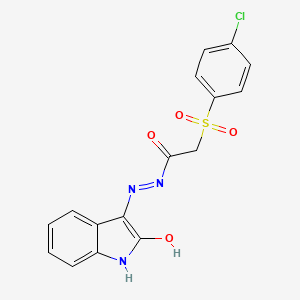![molecular formula C18H16N4O2 B2687373 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235079-49-8](/img/structure/B2687373.png)
3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one” is a complex organic molecule that contains several functional groups, including an indoline group, a triazine group, and a ketone group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indoline and triazine groups means that the molecule will have multiple rings, and the ketone group will introduce polarity into the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The indoline and triazine groups are likely to be involved in aromatic substitution reactions, while the ketone group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group could influence its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Anti-Tubercular Activity
Compounds similar to 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one have been studied for their anti-tubercular properties. A series of benzo[d]isoxazole and indole analogues showed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Some of these compounds exhibited moderate to very good activity and were non-toxic to mouse macrophage cell lines (Naidu et al., 2016).
Antimicrobial Activity
Research indicates that certain 1,2,4-triazole and indole derivatives, which share structural similarities with the compound , have demonstrated potent antimicrobial activity. These compounds have been effective against Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013). Furthermore, triazole-functionalized benzo[b][1,4]oxazin-3(4H)-ones have shown high binding energies and strong interactions with Staphylococcus aureus, validating their antimicrobial potential (Bollu et al., 2017).
Synthetic Approaches
Various synthetic approaches and studies have been conducted on compounds related to this compound. These include the synthesis of new pyrazole and pyrazoline derivatives bearing indole moieties, which have been evaluated for their antioxidant properties (El‐Mekabaty et al., 2016).
Potential in Antidepressant Development
Indole derivatives structurally similar to this compound have been synthesized and evaluated as potential multitarget ligands for the management of major depressive disorder. These compounds showed affinity for serotonin transporters and dopamine receptors, indicating their potential in the development of antidepressants (Cerda-Cavieres et al., 2020).
Photochromic Applications
The compound's structural relatives have been used in photochromic applications. A study demonstrated the synthesis of photochromic compounds incorporating fused indoline and benzooxazine fragments, which could be rapidly and efficiently interconverted between two isomers (Tomasulo et al., 2005).
properties
IUPAC Name |
3-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12(17(23)21-11-10-13-6-2-5-9-16(13)21)22-18(24)14-7-3-4-8-15(14)19-20-22/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIGCSVIIJTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)



![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
